molecular formula C19H18N2O2 B1662886 LY 303511 CAS No. 154447-38-8

LY 303511

Cat. No.: B1662886
CAS No.: 154447-38-8
M. Wt: 306.4 g/mol
InChI Key: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 303511 is a synthetic organic compound that is structurally similar to LY 294002. Unlike LY 294002, this compound does not inhibit phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research as a negative control for PI3K inhibition studies. This compound has been shown to enhance the sensitivity of certain cancer cells to apoptosis-inducing agents, making it a valuable tool in cancer research .

Preparation Methods

LY 303511 is synthesized through a series of chemical reactions starting from 2-chloro-4H-1-benzopyran-4-one. The synthetic route involves the following steps:

    Nucleophilic substitution: The chlorine atom in 2-chloro-4H-1-benzopyran-4-one is replaced by a piperazine group.

    Aromatic substitution: The phenyl group is introduced at the 8-position of the benzopyran ring.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Mechanism of Action in Apoptosis Amplification

LY303511 enhances TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in tumor cells through distinct biochemical pathways:

  • DR5 Oligomerization : Preincubation with LY303511 (10 μM) promotes clustering of death receptor 5 (DR5) on cell surfaces, facilitating DISC (death-inducing signaling complex) assembly .

  • Caspase Activation : Synergistic use with TRAIL amplifies caspase-2, -3, -8, and -9 processing, leading to mitochondrial permeabilization and cytochrome c release .

  • cFLIP Downregulation : Reduces cellular FLICE-inhibitory protein (cFLIP), lowering apoptotic resistance .

Key Experimental Data:

ParameterLY303511 + TRAIL Effect vs. TRAIL AloneSource
Caspase-3 Activity3.2× increase
Mitochondrial Permeability2.8× higher cytochrome c release
Colony Formation85% reduction in HeLa cells

Hydrogen Peroxide (H₂O₂) Mediated Effects

LY303511 induces intracellular H₂O₂ production, which drives MAPK activation and upregulates TRAIL receptors (DR4/DR5) in neuroblastoma cells . This oxidative stress mechanism is independent of PI3K inhibition, distinguishing it from its analog LY294002.

Pharmacological Interactions:

  • Kv Channel Inhibition : Blocks voltage-gated potassium channels (IC₅₀ = 64.6 μM) .

  • FPR1 Suppression : Inhibits LPS-stimulated formyl peptide receptor 1 (FPR1) expression .

Comparative Analysis with LY294002

Although structurally related to LY294002 (a PI3K inhibitor), LY303511 exhibits unique reactivity:

PropertyLY303511LY294002
PI3K InhibitionNo activityIC₅₀ = 1.4 μM
H₂O₂ ProductionInduces oxidative stressNo significant effect
Apoptotic SynergyEnhances TRAIL/vincristine efficacyLimited to PI3K pathway
Primary UseNegative control in kinase studiesPI3K pathway research

Structural and Functional Notes

  • Molecular Formula : C₁₉H₂₀Cl₂N₂O₂ (dihydrochloride form) .

  • Reactivity Profile : Lacks direct participation in classical organic reactions (e.g., Suzuki couplings, nucleophilic substitutions) based on available data. Its functional role centers on modulating protein interactions and redox states .

Research Limitations and Gaps

  • No peer-reviewed studies describe LY303511’s synthesis, stability under varied conditions, or degradation pathways.

  • Its biochemical “reactions” are confined to cellular signaling modulation rather than discrete chemical transformations.

Scientific Research Applications

LY303511 is a chemical compound initially developed as an inactive analog of LY294002, a known phosphoinositide 3-kinase (PI3K) inhibitor . While initially considered a negative control, research has revealed that LY303511 possesses its own unique biological activities, independent of PI3K inhibition . Studies indicate that LY303511 can impact cellular processes, particularly in cancer cells, through mechanisms involving oxidative stress and modulation of apoptosis .

Scientific Research Applications

LY303511 has been investigated for its potential in various scientific research applications, particularly in cancer research and cellular signaling:

Antiproliferative Potential Against Oral Cancer:
LY303511 has demonstrated antiproliferative effects against oral cancer cells in vitro and in vivo . The compound induces reactive oxygen species (ROS) production, leading to oxidative DNA damage and apoptosis in oral cancer cells, while exhibiting minimal toxicity toward normal oral cells . In a zebrafish xenograft model, LY303511 inhibited the growth of CAL 27-xenografted tumors .

Sensitization of Tumor Cells to Apoptosis:
LY303511 can sensitize tumor cells to drug-induced apoptosis through a PI3K-independent mechanism . Pre-incubation of tumor cells with LY303511 results in increased intracellular hydrogen peroxide (H2O2) production, which sensitizes cancer cells to apoptosis induced by drugs or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) . This effect has been observed in various cancer cell lines, including neuroblastoma, glioblastoma, leukemia, ovarian carcinoma, and colorectal carcinoma cells .

Modulation of Cellular Signaling Pathways:
LY303511 has been shown to modulate cellular signaling pathways, specifically those related to serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and elicits calcium transients in cells expressing 5-HT2C receptors . These effects are independent of PI3K inhibition, suggesting that LY303511 acts on a cellular target other than PI3K .

Induction of Oxidative Stress

LY303511 induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) and mitochondrial superoxide . This oxidative stress leads to oxidative DNA damage, as evidenced by increased levels of 8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage . The induction of ROS is a critical mechanism through which LY303511 exerts its antiproliferative and apoptosis-sensitizing effects .

PI3K-Independent Mechanism

LY303511's effects are largely independent of PI3K inhibition . While initially developed as an inactive analog of the PI3K inhibitor LY294002, LY303511 has been shown to exert its effects through alternative mechanisms, such as increasing intracellular hydrogen peroxide production and modulating cellular signaling pathways .

Enhancement of TRAIL Sensitivity

LY303511 enhances the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis . This sensitization is mediated by an increase in intracellular H2O2, which activates JNK and ERK signaling pathways . The enhanced TRAIL sensitivity suggests that LY303511, and similar compounds, could be used to improve the apoptotic response of cancer cells that are typically resistant to chemotherapy .

Impact on Serotonin-Induced Signaling

LY303511 modulates serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and induces calcium transients in cells expressing 5-HT2C receptors . These effects indicate that LY303511 can interact with specific G protein-coupled receptors (GPCRs) and modulate downstream signaling pathways .

Data Table

ApplicationCell Type/ModelMechanism of ActionKey Findings
AntiproliferationOral Cancer CellsROS induction, oxidative DNA damage, apoptosisDecreased survival in oral cancer cells, tumor growth inhibition in zebrafish xenografts
Sensitization to Drug-Induced ApoptosisVarious Tumor CellsIncrease in intracellular H2O2 productionEnhanced apoptosis in response to drugs and TRAIL
Modulation of Serotonin SignalingHEK293 CellsPI3K-independent modulation of calcium and cAMP signalsSuppression of cAMP signals, induction of calcium transients, interaction with 5-HT2C and 5-HT4 receptors

Oral Cancer Cell Study

In MTS assays, LY303511 decreased survival in three kinds of oral cancer cells but caused little damage to normal oral cells (HGF-1) . In 7AAD assays, LY303511 slightly increased the subG1 population in oral cancer cells . LY303511 induced apoptosis in oral cancer cells, but HGF-1 cells remained at the basal level in annexin V/7AAD and/or pancaspase assays . LY303511 induced ROS and mitochondrial superoxide in oral cancer cells in oxidative stress assays . In 8-oxo-2'-deoxyguanosine assays, LY303511 induced oxidative DNA damage in oral cancer cells .

Neuroblastoma Cell Study

LY303511 enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells . Data shows that JNK and ERK are two crucial players involved in H2O2-mediated increase in TRAIL sensitization of tumor cells upon exposure to LY303511 . Similar sensitizing effect of LY303511 on TRAIL-induced apoptosis was carried out with SY5Y neuroblastoma, T98G glioblastoma, Jurkat leukemia, CEM myelogenous leukemia, HeLa ovarian carcinoma, and HT29 colorectal carcinoma cell lines .

Serotonin-Induced Signaling Study

Mechanism of Action

LY 303511 exerts its effects primarily through the production of reactive oxygen species, such as hydrogen peroxide. This leads to the activation of mitogen-activated protein kinases (MAPKs), which in turn up-regulate the expression of death receptors (DR4 and DR5) on the surface of cancer cells. The increased expression of these receptors enhances the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL. This compound does not inhibit PI3K, making it a useful negative control in studies involving PI3K inhibitors .

Comparison with Similar Compounds

LY 303511 is structurally similar to LY 294002, with the primary difference being the substitution of an oxygen atom with a nitrogen atom in the morpholine ring. Unlike LY 294002, this compound does not inhibit PI3K, making it a valuable negative control in PI3K inhibition studies. Other similar compounds include:

    LY 294002: A potent PI3K inhibitor used in various research studies.

    Wortmannin: Another PI3K inhibitor with a different chemical structure.

    PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).

This compound’s unique property of not inhibiting PI3K while still affecting cellular processes through reactive oxygen species production makes it a valuable tool in research .

Biological Activity

LY 303511, chemically known as 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is an analog of the phosphoinositide 3-kinase (PI3K) inhibitor LY294002. Although initially considered inactive, recent studies have revealed significant biological activities that suggest its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and its role in enhancing the efficacy of other treatments.

Interaction with Serotonin Receptors

Recent research has demonstrated that this compound specifically activates serotonin 5-HT2C receptors, leading to calcium (Ca²⁺) transients in cells expressing these receptors. In HEK293 cells engineered to express 5-HT2C receptors, this compound induced Ca²⁺ responses that were inhibited by the specific antagonist RS-102221, indicating a direct interaction with these receptors rather than through PI3K inhibition . This activity suggests a potential role for this compound in modulating neurotransmitter signaling pathways.

Apoptosis Sensitization

This compound has been shown to enhance the sensitivity of cancer cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). In HeLa cells, pre-treatment with this compound significantly amplified TRAIL signaling, evidenced by increased activation of caspases and enhanced DNA fragmentation. This sensitization is thought to occur via mechanisms independent of the PI3K/Akt pathway and involves modulation of reactive oxygen species (ROS) and MAPK signaling pathways .

Antiproliferative Effects

This compound exhibits antiproliferative properties across various cancer cell lines. For instance, in A549 lung cancer cells, it inhibited mTOR-dependent phosphorylation without triggering apoptosis. Instead, it reduced G2/M phase progression and downregulated cyclins associated with this phase . Additionally, it has been shown to inhibit the growth of tumor implants in athymic mice, further supporting its potential as an anticancer agent .

Synergistic Effects with Other Compounds

The combination of this compound with TRAIL has been shown to produce synergistic effects in multiple cancer cell lines. Mathematical modeling studies have confirmed that this combination leads to greater than additive effects on cell death compared to either treatment alone . The underlying mechanisms include clustering of TRAIL receptors and downregulation of cFLIP, a protein that inhibits apoptosis .

Summary of Biological Activities

Activity Description
Serotonin Receptor Activation Induces Ca²⁺ transients via activation of serotonin 5-HT2C receptors .
Apoptosis Sensitization Enhances TRAIL-induced apoptosis in HeLa cells through ROS and MAPK pathways .
Antiproliferative Effects Inhibits proliferation in A549 cells and reduces G2/M progression without causing apoptosis .
Synergistic Effects Works synergistically with TRAIL to increase cancer cell death beyond additive effects .

Case Studies

  • HeLa Cell Study : In a study examining the effects of this compound on HeLa cells treated with TRAIL, researchers found that pre-incubation with this compound enhanced DNA fragmentation and activated multiple caspases involved in apoptosis. This study highlighted the compound's potential as a sensitizer in therapies targeting resistant tumor types .
  • A549 Lung Cancer Model : Research demonstrated that this compound inhibited mTOR-dependent signaling while promoting G2/M phase arrest in A549 cells. This finding suggests its utility in managing lung adenocarcinoma through targeted cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which LY 303511 enhances TRAIL sensitivity in neuroblastoma cells, and how should researchers design experiments to validate these mechanisms?

this compound enhances TRAIL sensitivity via H2O2-MAPK pathway activation and upregulation of death receptors (e.g., DR5). To validate this:

  • Use SHEP-1 neuroblastoma cells exposed to this compound (e.g., 10–50 μM) and TRAIL (e.g., 10–100 ng/mL) .
  • Measure cytotoxicity via crystal violet assay and apoptosis markers (e.g., caspase-3 cleavage) .
  • Confirm MAPK activation via Western blotting for phospho-ERK/JNK/p38 and ROS levels using H2O2 probes .

Q. How does this compound’s lack of PI3K inhibition distinguish it structurally and functionally from LY294002?

While this compound is a structural analog of LY294002, it lacks PI3K inhibitory activity due to modifications in the morpholine ring. Researchers should:

  • Perform kinase assays comparing this compound and LY294002 against PI3K isoforms (e.g., using GST-fusion proteins of VEGFR kinase domains) .
  • Validate functional differences via cell viability assays in PI3K-dependent vs. independent cancer models .

Q. What standardized in vitro protocols are recommended for assessing this compound’s effects on ion channels in insulinoma cells?

For K<sup>+</sup> current blockade in MIN6 cells:

  • Use patch-clamp electrophysiology with this compound (IC50 = 64.6 ± 9.1 μM) applied extracellularly .
  • Include positive controls (e.g., tolbutamide for KATP channels) and measure reversibility via washout experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s IC50 values across different cell lines or experimental conditions?

Discrepancies may arise from cell-specific expression of targets (e.g., ion channels, death receptors) or assay conditions. Mitigation strategies:

  • Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Compare dose-response curves across multiple cell lines (e.g., SHEP-1, MIN6, PC-3) using identical assay parameters .
  • Use orthogonal methods (e.g., electrophysiology for ion channels vs. apoptosis assays for TRAIL synergy) .

Q. What experimental designs are optimal for studying this compound’s in vivo antitumor efficacy while minimizing off-target effects?

  • Use xenograft models (e.g., PC-3 prostate cancer cells in immunodeficient mice) with this compound administered at 10 mg/kg/day via intraperitoneal injection .
  • Monitor tumor volume biweekly and validate target engagement via immunohistochemistry for MAPK activation or DR5 expression .
  • Include pharmacokinetic analysis to assess bioavailability and tissue distribution .

Q. How can researchers investigate the cross-talk between this compound-induced ROS production and other apoptotic pathways (e.g., mitochondrial vs. extrinsic pathways)?

  • Combine this compound with ROS scavengers (e.g., NAC) and measure apoptosis via flow cytometry (Annexin V/PI) .
  • Knock down key mediators (e.g., Bax/Bak for mitochondrial pathway, FADD for extrinsic pathway) using siRNA and assess TRAIL synergy .
  • Use transcriptomic profiling (RNA-seq) to identify this compound-modulated genes in apoptotic pathways .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with TRAIL or other agents?

  • Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy) .
  • Validate results with Bliss independence or isobologram models .
  • Include replicate experiments (n ≥ 3) and report mean ± SEM with ANOVA for dose-dependent effects .

Q. How should researchers address variability in this compound’s solubility and stability during long-term in vitro assays?

  • Prepare fresh stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation .
  • Confirm stability via HPLC at 24/48-hour intervals under assay conditions (e.g., 37°C, 5% CO2) .
  • Use cell-free systems (e.g., kinase assays) to isolate compound stability from cellular metabolism effects .

Q. Data Interpretation and Knowledge Gaps

Q. What strategies can reconcile this compound’s pro-apoptotic effects in cancer cells with its potential cytoprotective roles in other contexts?

  • Test this compound in non-cancer models (e.g., primary neurons or cardiomyocytes) under oxidative stress .
  • Compare cell-type-specific signaling pathways (e.g., AKT vs. MAPK dominance) via phosphoproteomics .

Q. How can researchers leverage this compound’s structural features to design next-generation analogs with improved specificity?

  • Perform SAR studies by modifying the benzopyrone or piperazine moieties .
  • Use molecular docking to predict interactions with MAPK or ion channel targets .
  • Validate analogs in high-throughput screens for TRAIL synergy and PI3K off-target activity .

Properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165632
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-38-8
Record name LY 303511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
LY 303511

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.